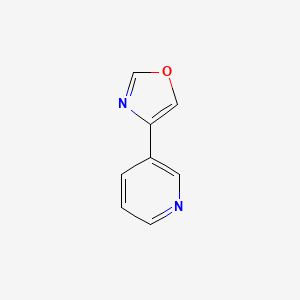

4-(Pyridin-3-yl)oxazole

Description

Significance of Heterocyclic Motifs in Contemporary Chemical Synthesis and Design

Heterocyclic compounds are fundamental to the design and synthesis of a vast array of functional molecules. Their structural diversity and ability to engage in various non-covalent interactions make them indispensable in modern chemistry. tandfonline.comrsc.org

The oxazole (B20620) nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a versatile building block in organic synthesis. tandfonline.comtaylorandfrancis.com It is a component of numerous natural products and pharmacologically active compounds. thepharmajournal.com The oxazole ring can participate in various chemical reactions, including cycloadditions and electrophilic substitutions, making it a valuable synthon for constructing more complex molecules. pharmaguideline.com Its derivatives are investigated for a wide range of applications, including in medicinal chemistry, agriculture, and materials science. rsc.orgsemanticscholar.org

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry. wikipedia.org Its basic nitrogen atom readily participates in hydrogen bonding and coordination with metal ions. wikipedia.org This property is crucial for its role in catalysis, supramolecular chemistry, and the development of functional materials. rsc.org Pyridine and its derivatives are also integral components of many pharmaceuticals and agrochemicals. researchgate.net The combination of these two distinct heterocyclic systems into a single molecular entity, such as in 4-(Pyridin-3-yl)oxazole, creates a unique scaffold with a rich and complex chemical character. mdpi.com

The chemical behavior of the oxazole ring is often described as intermediate between that of furan (B31954) and pyridine. rsc.orgtaylorandfrancis.com Structurally, the oxazole ring contains a furan-like oxygen atom and a pyridine-like nitrogen atom. tandfonline.comijpsonline.com This duality imparts a unique reactivity profile.

Like furan, oxazoles can participate in Diels-Alder reactions, acting as dienes. pharmaguideline.comsemanticscholar.org However, the presence of the electronegative nitrogen atom reduces the aromaticity of the oxazole ring compared to furan, making it somewhat less reactive in this regard. taylorandfrancis.com

Similar to pyridine, oxazole is a weak base, with the nitrogen atom being the site of protonation. thepharmajournal.compharmaguideline.com This basicity, however, is weaker than that of pyridine due to the influence of the adjacent oxygen atom. taylorandfrancis.com Oxazole exhibits greater resistance to acids compared to furan but can undergo ring-opening under certain acidic conditions, a reaction to which pyridine is highly resistant. rsc.org This blend of furan- and pyridine-like characteristics makes oxazole a unique and valuable component in the design of functional molecules.

Table 1: Comparative Properties of Oxazole, Furan, and Pyridine

| Property | Furan | Oxazole | Pyridine |

|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 6-membered |

| Heteroatoms | 1 x Oxygen | 1 x Oxygen, 1 x Nitrogen | 1 x Nitrogen |

| Aromaticity | Aromatic | Weakly Aromatic taylorandfrancis.com | Aromatic |

| Basicity | Not basic | Weakly basic thepharmajournal.compharmaguideline.com | Basic wikipedia.org |

| Reactivity towards Acids | Prone to ring-opening rsc.org | More resistant than furan, but can ring-open rsc.org | Highly resistant to ring-opening rsc.org |

| Diels-Alder Reactivity | Acts as a diene | Acts as a diene pharmaguideline.com | Generally unreactive as a diene |

Research Context of this compound and Related Oxazole-Pyridine Structural Designs

The specific arrangement of the pyridine and oxazole rings in this compound is just one of several possibilities, each with its own distinct properties and applications. The study of these positional isomers is crucial for understanding structure-property relationships in this class of compounds.

Positional isomers, such as 5-(Pyridin-3-yl)oxazole, have demonstrated significant potential in the fields of material science and supramolecular chemistry. rsc.org The relative orientation of the nitrogen and oxygen atoms in the oxazole ring, as well as the point of attachment to the pyridine ring, influences the molecule's ability to form ordered structures through non-covalent interactions like halogen bonding. rsc.org

Recent research has shown that in cocrystals of 5-(pyridin-3-yl)oxazole with halogen bond donors, the oxazole nitrogen is the primary acceptor site. rsc.org The pyridyl nitrogen can also participate in these interactions, leading to the formation of complex supramolecular architectures. rsc.org The ability to form predictable and robust intermolecular interactions is a key requirement for the rational design of new crystalline materials with tailored properties.

The pyridine-oxazole motif is not only a synthetic curiosity but is also found in a number of natural products with complex biological activities. mdpi.com This natural precedent underscores the inherent stability and favorable conformational properties of this structural combination.

In catalysis, ligands containing the pyridine-oxazole framework have been successfully employed in transition metal-catalyzed reactions. mdpi.com For instance, vanadium complexes with pyridine-oxazoline ligands have shown high activity in polymerization reactions. mdpi.com In supramolecular chemistry, the combination of a pyridine unit, capable of coordinating to metal ions, with one or more oxazoline (B21484) rings has been used to construct metallo-supramolecular polymers. rsc.org These materials exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the binding of different metal ions. rsc.org The versatility of the pyridine-oxazole scaffold ensures its continued exploration in diverse areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKACMCPCVZHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663712 | |

| Record name | 3-(1,3-Oxazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681135-57-9 | |

| Record name | 3-(1,3-Oxazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Oxazole Pyridine Derivatives

Reactivity of the Oxazole (B20620) Ring in Hybrid Systems

The presence of the pyridin-3-yl substituent at the C4 position of the oxazole ring significantly modulates its reactivity compared to simple oxazoles. The electron-withdrawing nature of the pyridine (B92270) ring influences the electron density distribution within the oxazole moiety, thereby affecting its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Substitution Patterns and Regioselectivity on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. However, the attachment of the electron-withdrawing pyridin-3-yl group at C4 deactivates the oxazole ring towards electrophiles to some extent. Despite this deactivation, electrophilic substitution, when forced, is still expected to predominantly occur at the C5 position. The regioselectivity is governed by the ability of the oxazole oxygen to stabilize the cationic intermediate (Wheland intermediate) formed during the substitution process. Attack at C5 allows for resonance stabilization where the positive charge is delocalized onto the oxygen atom.

It is important to note that harsh electrophilic conditions, such as strong acids, can lead to protonation of the pyridine nitrogen, further increasing its electron-withdrawing effect and rendering the entire molecule even less reactive towards electrophiles. chempedia.info

Table 1: Regioselectivity of Electrophilic Substitution on the Oxazole Ring

| Position of Attack | Stability of Intermediate | Major/Minor Product |

| C5 | Resonance stabilized by oxygen | Major |

| C2 | Less stabilized | Minor/Not observed |

Nucleophilic Reactivity and Functional Group Tolerance in Oxazole Derivatives

The oxazole ring is generally resistant to nucleophilic aromatic substitution. However, the C2 position is the most electron-deficient carbon and can be susceptible to nucleophilic attack, especially if a good leaving group is present. pharmdbm.comnih.gov The pyridin-3-yl group at C4 further enhances the electron deficiency at C2, potentially increasing its reactivity towards strong nucleophiles.

Deprotonation of the C2-hydrogen of the oxazole ring can be achieved using strong bases, forming a 2-lithiooxazole species. This organometallic intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. However, these 2-lithiooxazoles can be unstable and may undergo ring cleavage. chem-station.com

The synthesis of oxazole derivatives often demonstrates a good tolerance for a variety of functional groups on the precursors. This allows for the preparation of diversely substituted pyridinyl-oxazoles. organic-chemistry.org

Ring-Opening and Rearrangement Reactions (e.g., Cornforth Rearrangement) of Oxazole

Oxazole rings can undergo thermal or photochemical ring-opening and rearrangement reactions. A notable example is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. wikipedia.org For a 4-(pyridin-3-yl)oxazole derivative to undergo a classic Cornforth rearrangement, it would require an acyl group at the C4 position, which is occupied by the pyridine ring in the parent compound. However, derivatives of this compound with an acyl substituent at a different position on the oxazole ring could potentially undergo other types of rearrangements. The presence of nitrogen-containing heterocycles has been shown to give good yields in Cornforth-type rearrangements. wikipedia.org

Nucleophilic attack on the oxazole ring can also lead to ring cleavage. For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the transformation of the oxazole into an imidazole. chem-station.com

Reactivity of the Pyridine Ring in Hybrid Systems

The oxazole substituent at the 3-position of the pyridine ring influences its reactivity. The oxazole group is generally considered to be electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Substitution Reactions on the Pyridine Moiety within Oxazole-Pyridine Frameworks

Electrophilic Substitution: Pyridine itself is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution on pyridine, when it occurs, generally proceeds at the 3-position (meta-position). In this compound, the oxazole substituent is already at the 3-position. The electron-withdrawing character of the oxazole ring would further deactivate the pyridine ring towards electrophilic attack. Any substitution would be expected to occur at the positions meta to the nitrogen, which are the 5-position and to a lesser extent, the 2- and 6-positions, depending on the directing effect of the oxazole substituent.

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen), as these positions are the most electron-deficient. stackexchange.com The presence of the electron-withdrawing oxazole group at the 3-position would further activate the pyridine ring towards nucleophilic attack, especially at the 2-, 4-, and 6-positions. Therefore, reactions with strong nucleophiles, such as organolithium reagents or sodium amide, would likely result in substitution at these positions, provided a suitable leaving group is present or through a Chichibabin-type reaction.

Table 2: Predicted Regioselectivity of Substitution on the Pyridine Ring of this compound

| Reaction Type | Expected Position of Attack | Rationale |

| Electrophilic | C5, C2, C6 | Deactivating oxazole group directs to other positions. |

| Nucleophilic | C2, C4, C6 | Activation by both the ring nitrogen and the oxazole substituent. |

Functional Group Interconversions on the Pyridine Ring

Functional groups on the pyridine ring of this compound can be interconverted using standard synthetic methodologies, although the reactivity may be influenced by the presence of the oxazole ring. For example, a nitro group on the pyridine ring can be reduced to an amino group, which can then be further functionalized. A halogen substituent can be replaced via nucleophilic substitution or used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For instance, a chloro or bromo substituent on the pyridine ring can be converted to a cyano group using a cyanide salt, or to an alkoxy group by reaction with an alkoxide. These transformations allow for the diversification of the this compound scaffold for various applications. The synthesis of various substituted pyridines often serves as a precursor for more complex molecules. chim.it

Intermolecular and Intramolecular Reaction Mechanisms of Oxazole-Pyridine Derivatives

The chemical reactivity of oxazole-pyridine derivatives, such as this compound, is characterized by the unique interplay between the electron-deficient pyridine ring and the diene character of the oxazole ring. This duality allows for a range of intermolecular and intramolecular transformations, providing pathways to complex heterocyclic systems. Mechanistic studies have focused on harnessing this reactivity for the strategic construction of novel molecular architectures.

Mechanistic Investigations of Cyclization and Annulation Processes

The oxazole ring, particularly when substituted with a pyridine moiety, can participate in various cyclization and annulation reactions. These processes are fundamental in building fused and linked polyheterocyclic structures. Key among these are photocyclization and pericylclic reactions, such as the Diels-Alder reaction, which serve as powerful annulation methods.

Photocyclization: Intramolecular photocyclization represents a direct method for forming fused aromatic systems from pyridinyl-oxazole precursors. For instance, 5-(pyridylethenyl) oxazoles, synthesized via methods like the van Leusen process, can undergo intramolecular cyclization upon exposure to ultraviolet (UV) light. In the presence of an oxidant like iodine under aerobic conditions, these precursors transform into fused heterobenzoxazoles. nih.gov The mechanism involves the photo-induced formation of a new carbon-carbon bond, followed by oxidative aromatization to yield the final annulated product.

Diels-Alder Annulation: The Diels-Alder reaction is one of the most significant annulation strategies involving the oxazole nucleus. The oxazole ring can function as a diene in [4+2] cycloaddition reactions with various dienophiles. researchgate.netpharmaguideline.com This reaction provides a versatile route to highly substituted pyridine and furan (B31954) rings. researchgate.net

The mechanism proceeds in two key stages:

[4+2] Cycloaddition: The oxazole diene reacts with a dienophile (e.g., an alkene or alkyne) to form a bicyclic ether intermediate. The reaction can be promoted thermally or through Lewis acid catalysis, which activates the oxazole by coordinating to the nitrogen atom, thus lowering the activation barrier. nih.gov

The reactivity of the oxazole ring in these cycloadditions can be enhanced by the presence of electron-releasing substituents. pharmaguideline.com The pyridine substituent on the oxazole core influences the electronic properties of the diene system and can direct the regioselectivity of the cycloaddition.

Table 1: Examples of Cyclization and Annulation Reactions

| Reaction Type | Precursor | Key Conditions | Resulting Architecture | Reference |

|---|---|---|---|---|

| Intramolecular Photocyclization | 5-(Pyridylethenyl)oxazole | UV irradiation, I2, aerobic | Fused Heterobenzoxazole | nih.gov |

| Intermolecular Diels-Alder | Substituted Oxazole | Alkene/Alkyne, Heat or Lewis Acid | Substituted Pyridine or Furan | researchgate.netresearchgate.net |

| Intramolecular Diels-Alder (IMDAO) | Oxazole tethered to an alkene/alkyne | Heat or Lewis Acid (e.g., Cu(OTf)2) | Fused Pyridine Ring System | researchgate.netthieme-connect.com |

Tandem Reaction Sequences for the Construction of Complex Polyheterocyclic Architectures

Tandem, or cascade, reactions offer an efficient strategy for synthesizing complex molecules by forming multiple chemical bonds in a single operation without isolating intermediates. Pyridinyl-oxazole derivatives are valuable building blocks in such sequences, enabling the rapid assembly of intricate polyheterocyclic frameworks found in many natural products and pharmaceuticals.

Intramolecular Diels-Alder (IMDAO) Reactions: The intramolecular variant of the oxazole Diels-Alder reaction (IMDAO) is a powerful tandem strategy for constructing fused polyheterocyclic systems. thieme-connect.com In this approach, the oxazole ring and the dienophile are tethered within the same molecule. Upon heating or catalysis, the molecule undergoes an intramolecular [4+2] cycloaddition, which is then followed by the characteristic rearrangement to form a fused pyridine or furan ring. This sequence has been a cornerstone in the total synthesis of numerous complex alkaloids and natural products containing fused pyridine motifs, such as suaveoline and amphimedine. thieme-connect.com The reaction cascade efficiently builds molecular complexity, creating multiple rings and stereocenters in a single, often highly stereoselective, step.

Van Leusen/Cross-Coupling Tandem Sequences: Another powerful approach combines the formation of the oxazole ring with subsequent C-C bond-forming reactions in a tandem sequence. A notable example involves the van Leusen oxazole synthesis followed by metal-catalyzed cross-coupling reactions. For instance, Georgiades and coworkers developed a synthesis for unusual 'propeller-like' polyheterocyclic architectures composed of alternating pyridine and oxazole rings. nih.gov Their strategy involved:

Van Leusen Reaction: Construction of the pyridinyl-oxazole core from a pyridine-derived aldehyde and TosMIC (tosylmethyl isocyanide).

Palladium-Catalyzed Cross-Coupling: Subsequent Pd(II)/Cu(I)-mediated cross-coupling reactions, such as Suzuki or Heck couplings, are used to link the pre-formed oxazole units with bromopyridine intermediates. nih.gov

This sequential combination of ring formation and cross-coupling allows for the modular and convergent assembly of complex, multi-component heterocyclic systems that would be difficult to access through linear synthetic routes. nih.gov

Table 2: Tandem Strategies for Polyheterocycle Synthesis

| Tandem Strategy | Key Reactions | Starting Scaffolds | Constructed Architecture | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder (IMDAO) | [4+2] Cycloaddition / Aromatization | Tethered Oxazole-Olefins | Fused Pyridine Alkaloids (e.g., Suaveoline) | thieme-connect.com |

| Van Leusen / Cross-Coupling | Oxazole Synthesis / Suzuki or Heck Coupling | Pyridine Aldehydes, TosMIC, Bromopyridines | 'Propeller-like' Pyridyl-Oxazole Systems | nih.gov |

Computational and Theoretical Investigations of 4 Pyridin 3 Yl Oxazole and Analogues

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.com Its application to 4-(Pyridin-3-yl)oxazole and related structures has enabled a detailed understanding of their fundamental electronic properties.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap generally signifies higher chemical reactivity and lower stability. nih.gov

Theoretical calculations, such as those performed using DFT with the B3LYP functional and a 6-311G++(d,p) basis set, are employed to determine these orbital energies. irjweb.com For oxazole (B20620) derivatives, the HOMO-LUMO energy gap is a key factor in understanding their reactivity. irjweb.comresearchgate.net Studies on related heterocyclic systems have shown that the distribution of HOMO and LUMO orbitals is often spread across the different rings of the molecule. For instance, in a sulfonamide Schiff base containing pyridine (B92270) and oxazole rings, the HOMO was observed on the pyridine ring, benzene (B151609) ring, azomethine group, and the oxygen and nitrogen atoms of both the sulfonamide and oxazole moieties. nih.gov The LUMO, in the same study, was located on the oxygen and nitrogen atoms of the sulfonamide group, the azomethine group, and the pyridine and benzene rings. nih.gov

The charge distribution within a molecule is another crucial aspect of its electronic structure. It helps in identifying the electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions.

Table 1: Representative HOMO-LUMO Energy Gaps for Heterocyclic Analogues

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Oxazole Derivative | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| Sulfonamide Schiff Base | Not Specified | Not Specified | 4.22 | nih.gov |

| Hydroxylated Triphenylazoles | Not Specified | Not Specified | Varies | researchgate.net |

Note: The specific values for this compound may vary based on the computational method and basis set used. The table presents data for related structures to illustrate the typical range of values.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comacs.org By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. nih.gov The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is crucial for the accuracy of these predictions. mdpi.comnih.gov

For complex molecules like porphyrinoids, TD-DFT has been successfully used to interpret their characteristic Soret and Q bands, which arise from transitions involving the HOMO, HOMO-1, LUMO, and LUMO+1 orbitals. mdpi.com Similar approaches can be applied to this compound and its analogues to understand their photophysical properties. bohrium.com The accuracy of these predictions can be influenced by factors such as the starting geometry and the inclusion of solvent effects in the calculations. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its chemical reactivity. researchgate.net MEPs illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). beilstein-journals.org

For heterocyclic compounds, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net In N-heterocyclic carbene-Cu(I) complexes, for example, MEP maps have shown that the negative charge density is concentrated around the copper atom, indicating its nucleophilic character. beilstein-journals.org For a molecule like this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, suggesting their role as hydrogen bond acceptors.

Conformational Analysis and Molecular Modeling

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its biological activity. Conformational analysis and molecular modeling provide the tools to explore the possible shapes a molecule can adopt and how it might interact with biological targets.

Conformational searching algorithms are computational methods used to identify the low-energy conformations of a molecule. mdpi.com These algorithms systematically or randomly alter the rotatable bonds of a molecule to generate a diverse set of conformers, which are then energy-minimized. This process is essential for understanding the flexibility of a molecule and identifying the most stable three-dimensional structures.

For flexible molecules, a thorough conformational search is a prerequisite for reliable molecular docking and other structure-based drug design methods. Various software packages, such as OMEGA, HYPERCHEM, and MOPAC, can be used for conformational analysis. nih.gov A comparative study on 2-pyridin-3-yl-benzo[d] nih.govcore.ac.ukoxazin-4-one derivatives found that OMEGA was effective in generating representative conformers for modeling protein-ligand interactions. nih.gov The conformational analysis of related oxazolo[3,4-c]pyridines has also been performed using NMR spectroscopy, which can provide experimental validation for computational results. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. rroij.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. rroij.comresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. Successful docking studies have been performed on various oxazole derivatives, including those targeting human neutrophil elastase, peroxisome proliferator-activated receptor gamma (PPARγ), and Porphyromonas gingivalis heme-binding protein. nih.govrroij.comgrowingscience.com These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for binding affinity. rroij.com

Table 2: Examples of Molecular Docking Studies on Oxazole Analogues

| Target Protein | Ligand Class | Key Findings | Reference |

| Human Neutrophil Elastase | 2-pyridin-3-yl-benzo[d] nih.govcore.ac.ukoxazin-4-one derivatives | Identification of a common binding model and key interactions. | nih.gov |

| Peroxisome Proliferator Activated Receptor Gamma (PPARγ) | Oxazole derivatives | Several derivatives showed high docking scores and strong interactions with the receptor. | rroij.com |

| P. gingivalis Heme-binding Protein | Pyrazolo-oxazole derivatives | Docking studies elucidated the binding interactions of potential inhibitors. | growingscience.com |

| Human Topoisomerase II | Oxazole linked pyrazole (B372694) chalcone (B49325) derivatives | Compounds with superior binding affinity and interaction profiles were identified. | researchgate.net |

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex mechanisms of organic reactions. For the synthesis of heteroaromatic compounds like this compound, theoretical investigations can map out reaction pathways, identify key intermediates, and characterize the transition states that govern reaction rates and selectivity.

Energy Profiles and Transition State Characterization in Oxazole-Pyridine Formation

The formation of the oxazole ring attached to a pyridine moiety can proceed through various synthetic routes, with the van Leusen oxazole synthesis being a prominent example. This reaction typically involves the condensation of an aldehyde (like pyridine-3-carbaldehyde) with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves several key steps:

Deprotonation of TosMIC: A base removes the acidic proton from the carbon between the isocyanide and tosyl groups.

Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the aldehyde.

Cyclization: An intramolecular 5-endo-dig cyclization occurs where the oxygen anion attacks the isocyanide carbon, forming the five-membered oxazoline (B21484) ring. wikipedia.org

Elimination: The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole ring. organic-chemistry.org

While specific energy profiles for the formation of this compound are not detailed in the retrieved literature, insights can be drawn from computational studies on analogous heterocyclic formation reactions. Density Functional Theory (DFT) is a primary method used to calculate the energy of reactants, intermediates, transition states, and products, allowing for the construction of a complete reaction energy profile.

For instance, in a palladium-catalyzed asymmetric cyclization to form oxazole-containing ligands, DFT calculations were used to understand the origin of stereoselectivity. The study located two different transition states (TS) leading to the major and minor products. The calculated difference in Gibbs free energy (ΔΔG‡) between these transition states was found to be 1.2 kcal/mol, which successfully explained the observed product distribution. dicp.ac.cn

| Parameter | Value | Significance |

|---|---|---|

| ΔΔG‡ (TS2-RR vs. TS2-SS) | 1.2 kcal/mol | Explains the stereoselectivity by showing one transition state is energetically favored over the other. |

Furthermore, theoretical investigations into the oxidation of the oxazole ring itself demonstrate how transition states are characterized. In a study on the reaction of oxazole with singlet oxygen, DFT calculations using different functionals (B3LYP and wB97XD) were employed to determine the activation enthalpies for various reaction pathways. The formation of a key endoperoxide intermediate via a cycloaddition reaction was found to have a specific activation barrier. researchgate.net

| Pathway/Transition State | Calculated Activation Enthalpy (B3LYP) | Calculated Activation Enthalpy (wB97XD) |

|---|---|---|

| Formation of Endoperoxide (TS1) | 29 kJ/mol | [Value not specified in source] |

| Formation of Formic Anhydride (TS2) | 48 kJ/mol | [Value not specified in source] |

Solvent Effects in Theoretical Calculations for Optoelectronic Properties

The surrounding medium can significantly influence the electronic and optical properties of a molecule. Theoretical calculations on optoelectronic properties, therefore, often incorporate solvent effects to provide a more accurate comparison with experimental data, which are typically measured in solution. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the presence of a solvent. acs.org

In the context of pyridine-oxazole analogues and other organic molecules designed for optoelectronic applications, DFT and Time-Dependent DFT (TD-DFT) calculations are performed to predict properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and absorption spectra. acs.orgeie.gr The inclusion of a solvent model like PCM modifies the calculated electronic structure of the molecule to account for the dielectric environment.

Studies on pyrene (B120774) derivatives have shown that both chlorination and the choice of solvent influence the molecule's properties. eie.gr Calculations performed in the gas phase and in various solvents (benzene, chloroform, acetone, DMSO, and water) revealed that the HOMO-LUMO energy gap and the anisotropy of polarizability change with the polarity of the solvent. eie.gr For example, the HOMO-LUMO gap of pyrene was found to be largest in acetone, indicating greater stability in that solvent. eie.gr

A similar approach was used for pyrano[3,2-c]chromene derivatives, where TD-DFT calculations in dimethyl sulfoxide (B87167) (DMSO) were used to reproduce experimental excitation energies. acs.org The choice of solvent can impact the predicted absorption wavelength (λmax), HOMO-LUMO gap, and other key optoelectronic parameters.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (EHOMO) | -5.84 eV |

| LUMO Energy (ELUMO) | -1.89 eV |

| Energy Gap (Egap) | 3.95 eV |

| Absorption Wavelength (λabs) | 329.8 nm |

These theoretical investigations underscore that for an accurate prediction of the behavior of compounds like this compound in real-world applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, considering the solvent environment is crucial. The solvent can alter the energy levels of molecular orbitals, thereby tuning the compound's absorption, emission, and charge transport characteristics. acs.org

Advanced Applications of Oxazole Pyridine Scaffolds in Chemical Science

Catalysis and Ligand Design

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The oxazole-pyridine framework has proven to be an exceptional platform for the design of ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations.

Development of Pyridine-Oxazoline (Py-ox) and Bis(oxazoline) (Py-box) Ligands for Asymmetric Catalysis

Pyridine-oxazoline (Py-ox) and pyridine-2,6-bis(oxazoline) (Py-box) ligands are prominent classes of chiral N,N-ligands that have been extensively utilized in asymmetric catalysis. rsc.orgresearchgate.netwikipedia.org These ligands are prized for their modular nature, which allows for systematic tuning of their steric and electronic properties to achieve high levels of enantioselectivity in various metal-catalyzed reactions. rsc.orgtcichemicals.com The synthesis of these ligands is often straightforward, starting from readily available chiral amino alcohols and pyridine (B92270) derivatives. wikipedia.orgnih.gov

The C2-symmetry often present in Py-box ligands is particularly advantageous as it reduces the number of possible diastereomeric transition states, leading to higher enantioselectivities. tcichemicals.comnih.gov The tridentate "pincer-type" coordination of Py-box ligands to a metal center creates a well-defined chiral environment that can effectively control the approach of substrates. strem.com

While Py-ox and Py-box ligands have been well-established, the development of novel chiral oxazole-pyridine type ligands continues to be an active area of research. dicp.ac.cn For instance, planar-chiral oxazole-pyridine ligands based on a [2.2]paracyclophane backbone have been recently designed and synthesized, demonstrating their potential in asymmetric catalysis. dicp.ac.cnacs.org

Application in Organometallic Catalysis for Various Transformations

The versatility of pyridine-oxazole based ligands is evident in their application across a broad spectrum of organometallic catalytic transformations. These ligands have been successfully employed in:

Cross-Coupling Reactions: Nickel complexes of Py-box ligands have been shown to be effective catalysts for enantioselective Negishi cross-couplings of secondary alkyl halides with organozinc reagents. nih.gov The redox activity of Py-ox ligands plays a crucial role in stabilizing low-valent organonickel radical intermediates that are key in cross-coupling reactions involving the activation of C(sp3) electrophiles. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. While challenging for pyridine substrates due to strong metal-nitrogen coordination, specialized ligand design has enabled progress in this area. beilstein-journals.org For example, palladium-catalyzed C-H cross-coupling of pyridine N-oxides with heterocycles has been achieved using specific ligands. beilstein-journals.org

Cycloadditions: Chiral bis(oxazoline) copper(II) complexes are versatile catalysts for a variety of enantioselective reactions, including cycloadditions. capes.gov.br

Other Transformations: Py-ox and Py-box ligands have also found use in other important reactions such as the Henry reaction, hydrosilylation of ketones, and acetoxylative cyclization. acs.orgresearchgate.net

The ability to fine-tune the ligand structure allows for the optimization of catalytic activity and selectivity for a specific transformation. For instance, computational studies have been employed to develop parameter sets that correlate the structural diversity of pyridine-oxazoline ligands with their performance in terms of site and enantioselectivity. acs.org

Chiral Ligand Design for Enantioselective Reactions (e.g., Asymmetric Hydrogenation, Cycloadditions)

The design of chiral ligands based on the oxazole-pyridine scaffold is central to their success in enantioselective reactions. The steric and electronic properties of the ligand dictate the facial selectivity of substrate approach to the metal center, thereby determining the enantiomeric excess of the product.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules. wikipedia.org While various ligand classes have been developed for this purpose, pyridine-oxazoline type ligands have emerged as powerful tools. dicp.ac.cn For example, chiral 2-hydroxypyridine-oxazoline ligands have been successfully applied in manganese-catalyzed asymmetric hydrogenation of various substrates with high yields and enantioselectivities. dicp.ac.cn

Asymmetric Cycloadditions: Catalytic asymmetric cycloadditions are a key method for constructing chiral carbo- and heterocyclic rings. researchgate.net Chiral Lewis acids derived from metal complexes with pyridine-oxazoline ligands have been shown to be effective catalysts for such reactions. researchgate.net

The modularity of the oxazole-pyridine framework allows for the creation of ligand libraries, which can be screened to identify the optimal ligand for a particular enantioselective transformation. rsc.org

Role in Polymerization Catalysis, specifically for Olefin (Co)polymerization (e.g., Ethylene-Norbornene)

The application of oxazole-pyridine based ligands extends to the field of polymerization catalysis. Vanadium and titanium complexes bearing 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) ligands have been investigated for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.commdpi.com

These catalytic systems have demonstrated high activity, producing polyethylene (B3416737) and ethylene-norbornene copolymers with varying properties depending on the ligand structure and reaction conditions. mdpi.comresearchgate.net The position of substituents on the oxazoline (B21484) ring can significantly impact the catalyst's performance and the microstructure of the resulting polymers. mdpi.comresearchgate.net For instance, vanadium complexes with certain 2-hydroxyphenyloxazoline ligands have shown high activity in ethylene and ethylene-norbornene (co)polymerization. researchgate.net

| Catalyst System | Monomers | Activity | Polymer Characteristics |

| Vanadium complexes with Py-ox/Py-box ligands | Ethylene, Ethylene/Norbornene | High | Polyethylene, Ethylene-Norbornene Copolymers |

| Titanium complexes with oxazoline ligands | Ethylene, Ethylene/Norbornene | Active | Polyethylene, Ethylene-Norbornene Copolymers |

| Organopalladium(II) complexes with α-amino-pyridine ligands | Norbornene/Ethylene | Effective for alternating copolymerization | Alternating Copolymers |

Materials Science Innovations

The unique photophysical properties of the oxazole-pyridine scaffold have made it a valuable building block in the design of innovative materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs).

Design of Oxazole-Pyridine-Based Emitters for Organic Light-Emitting Diode (OLED) Applications

The development of efficient and stable blue emitters is a critical challenge in OLED technology. The oxazole-pyridine core, with its inherent electron-accepting properties, has been incorporated into various molecular designs to create high-performance emitting materials. nih.govsciforum.netresearchgate.net

Researchers have designed and synthesized novel oxazole-based emitters that exhibit high fluorescence quantum yields and are suitable for use in OLEDs. nih.govsciforum.netbohrium.com For example, introducing an oxazole (B20620) derivative into a dual-core structure of anthracene (B1667546) and pyrene (B120774) has led to the development of deep blue emitters with high photoluminescence quantum yields and good device performance. nih.govresearchgate.net These materials can function as the emitting layer in non-doped OLEDs, achieving significant current and external quantum efficiencies. nih.gov

Furthermore, oxazole-containing compounds have been utilized as hole-blocking or electron-transporting materials in OLEDs, contributing to improved device efficiency and stability. worktribe.comacs.org The combination of a pyridine and an oxadiazole unit in a single molecule has resulted in efficient hole-blocking materials for MEH-PPV-based LEDs. worktribe.com

The table below summarizes the performance of some OLED devices incorporating oxazole-pyridine based emitters.

| Emitter | Device Structure | Emission Color | External Quantum Efficiency (EQE) |

| TPO-AP | Non-doped | Deep Blue | 4.26% |

| AP-TPO | Non-doped | Deep Blue | 3.73% |

| Pyreno[4,5-d]oxazole-based fluorophores | Non-doped | Deep Blue | Up to 12.7% |

The continued exploration of the oxazole-pyridine scaffold in materials science holds promise for the development of next-generation OLEDs with enhanced efficiency, color purity, and operational lifetime.

Supramolecular Chemistry and Crystal Engineering: Studies of Halogen Bonding in Oxazole Derivatives

The pyridine-oxazole framework is an exemplary model for studying non-covalent interactions, particularly halogen bonding, which is a highly directional interaction crucial for crystal engineering. Systematic studies have been conducted on a family of 5-substituted oxazole derivatives, including 5-(pyridin-3-yl)oxazole (pox), to evaluate the competition between various potential halogen bond acceptor sites. rsc.orgrsc.org

Cocrystallization experiments of these oxazole derivatives with perfluorinated iodobenzenes have yielded significant insights. rsc.org Structural analysis of 19 resulting cocrystals revealed that the formation of a halogen bond between an iodine atom and the oxazole nitrogen (I⋯Noxazole) is the most dominant and consistent intermolecular interaction. rsc.orgsemanticscholar.org This interaction was present in 100% of the cocrystals analyzed, demonstrating the high reliability of the oxazole nitrogen as a halogen bond acceptor. rsc.org The strength of this bond is notable, with relative shortening values of up to 18.7%, which is comparable to the well-established I⋯Npyridine halogen bond. rsc.orgsemanticscholar.org

Theoretical calculations of the Molecular Electrostatic Potential (MEP) corroborate these experimental findings. rsc.orgrsc.org The calculations show that the most negative MEP value is associated with the oxazole nitrogen atom, identifying it as the strongest acceptor site. rsc.org In the case of 5-(pyridin-3-yl)oxazole, the MEP value on the oxazole nitrogen is slightly more positive compared to other derivatives like 5-phenyloxazole, which is reflected in slightly lower, yet still significant, halogen bond energies. rsc.org

In structures containing both pyridine and oxazole rings, such as 5-(pyridin-3-yl)oxazole, both nitrogen atoms can act as halogen bond acceptors. semanticscholar.org The oxazole moiety often serves as a ditopic acceptor, forming additional halogen bonds with other sites, leading to the formation of complex supramolecular chains and architectures. rsc.orgsemanticscholar.org In contrast, the oxazole oxygen atom is a considerably less frequent participant in halogen bonding. rsc.org These studies provide a foundational understanding that is useful for the rational design of new oxazole-containing building blocks for applications in crystal engineering and supramolecular chemistry. semanticscholar.org

| Finding | Observation | Citation(s) |

| Dominant Interaction | The I⋯Noxazole halogen bond is the most prominent supramolecular interaction in all cocrystals formed with perfluorinated iodobenzenes. | rsc.orgsemanticscholar.org |

| Acceptor Reliability | The oxazole nitrogen atom participated in halogen bonding in 100% of the studied cocrystals, confirming it as a highly reliable acceptor site. | rsc.org |

| Bond Strength Comparison | The relative shortening values for I⋯Noxazole bonds (up to 18.7%) are comparable to the robust and well-documented I⋯Npyridine halogen bonds (avg. 17.6%). | rsc.orgsemanticscholar.org |

| Theoretical Confirmation | Molecular Electrostatic Potential (MEP) calculations confirm the oxazole nitrogen as the most negative (best) acceptor site. | rsc.orgrsc.org |

| Ditopic Nature | In 10 of the 19 studied cocrystals, the oxazole derivatives acted as ditopic acceptors, forming additional I⋯N, I⋯O, or I⋯π halogen bonds. | rsc.orgsemanticscholar.org |

| Role of 5-(pyridin-3-yl)oxazole (pox) | In cocrystals with 'pox', both the pyridine and oxazole nitrogen atoms participate in halogen bonding, demonstrating the molecule's multifunctional acceptor capability. | semanticscholar.org |

Development of Functional Nanomaterials Incorporating Pyridine-Oxazole Units

The incorporation of specific organic linkers into nanomaterials is a key strategy for creating functional systems with tailored properties for catalysis, gas separation, and electronics. The pyridine-oxazole scaffold is an emerging candidate for this purpose due to the distinct coordination capabilities of its nitrogen atoms. mdpi.comeuropa.eu

While direct integration of 4-(pyridin-3-yl)oxazole into nanomaterials is a developing area, related pyridine-oxazole motifs have been successfully used as ligands in the synthesis of functional materials. For instance, vanadium complexes featuring pyridine-oxazoline ligands act as highly active catalysts for ethylene and ethylene-norbornene copolymerization, producing polymer nanomaterials with specific properties. mdpi.com The structure of the ligand directly influences the catalyst's activity and the resulting polymer's microstructure. mdpi.com

Furthermore, the potential of oxazole-based linkers in the construction of Metal-Organic Frameworks (MOFs) is being actively explored. europa.euresearchgate.net MOFs are porous crystalline materials with high surface areas, and their properties can be tuned by the choice of organic ligand. europa.eu Theoretical studies suggest that oxazole is a potential ligand for building MOFs designed for the selective capture of CO2. europa.eu Similarly, the introduction of pyridine-containing ligands has been shown to induce structural reconfiguration in MOFs, transforming them into ultrathin 2D nanosheets that exhibit enhanced performance in electrocatalytic applications like the oxygen evolution reaction. rsc.org The ability of both the pyridine and oxazole nitrogens to coordinate with metal centers makes the this compound scaffold a promising, bidentate building block for designing the next generation of functional covalent organic frameworks (COFs) and MOFs. mdpi.comeuropa.euresearchgate.net

Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis

The pyridine-oxazole heterocycle is a valuable synthon in organic synthesis, providing a robust platform for the construction of more elaborate molecular frameworks through various reaction pathways.

Diversity-Oriented Synthesis (DOS) aims to efficiently generate libraries of structurally diverse and complex molecules from simple starting materials. souralgroup.comscispace.combeilstein-journals.org The oxazole moiety, particularly in the form of 5-aminooxazoles, serves as a pivotal scaffold-generating template in this field. mdpi.comnih.gov

A prominent strategy involves the Ugi-Zhu three-component reaction (UZ-3CR), which efficiently combines an aldehyde, an amine, and an amino acid-derived isocyanide to construct the 5-aminooxazole core in a single step. semanticscholar.orgnih.govmdpi.com This intermediate is not the final product but a versatile platform for subsequent transformations. nih.gov The presence of both the oxazole ring and a reactive amine group allows for a wide range of post-Ugi-Zhu reactions, enabling the generation of significant molecular diversity from a common precursor. mdpi.comnih.gov This approach aligns with the principles of DOS by allowing for rapid variation of the final scaffold by changing the initial simple inputs. scispace.com

The diene character of the oxazole ring makes it an excellent precursor for forming other heterocyclic systems via cycloaddition reactions, most notably in the synthesis of substituted pyridines. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxazole Pyridine Frameworks Non Clinical Focus

Correlating Structural Modifications with In Vitro Biological Activities

The identity and placement of substituents on both the oxazole (B20620) and pyridine (B92270) rings are critical determinants of a compound's properties. For instance, in a series of oxazolo[5,4-d]pyrimidines, the presence of a 4-pyridyl substituent at the C(2) position was found to be crucial for maintaining activity, with its replacement by a phenyl group leading to a loss of cytotoxic activity. mdpi.com This highlights the importance of the pyridine nitrogen's position and its potential for forming specific interactions.

Furthermore, the electronic nature of substituents plays a significant role. Electron-donating groups can increase the electron density of the heterocyclic rings, potentially influencing their reactivity and interactions with biological targets. thepharmajournal.com Conversely, electron-withdrawing groups can decrease the electron density and have been shown to enhance the aromaticity of the oxazole ring to some extent. researchgate.net The acidity of hydrogen atoms on the oxazole ring is also influenced by substituents, with the order of decreasing acidity generally being C(2) > C(5) > C(4). thepharmajournal.com

A study on 2,4,5-trisubstituted oxazole derivatives revealed that specific combinations of heterocyclic moieties at different positions led to notable antiproliferative activity. nih.gov For example, compounds featuring a 2-fluorophenyl or pyridin-3-yl group at the 2-position of the oxazole, a 2,3,4-trimethoxyphenyl group at the 4-position, and a benzothiazole, pyrimidine, or 5-methyl-1,3,4-thiadiazole at the 5-position via a thioether linkage, demonstrated significant in vitro activity. nih.gov This underscores the synergistic effect of substituents at various positions in defining the molecule's biological profile.

Table 1: Impact of Substituent Variation on In Vitro Activity of 2,4,5-Trisubstituted Oxazoles

| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | In Vitro Activity |

|---|---|---|---|---|

| 6af | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 2-Benzothiazolylthio | Good antiproliferative activity |

| 6bg | Pyridin-3-yl | 2,3,4-Trimethoxyphenyl | 2-Pyrimidinylthio | Good antiproliferative activity |

| 6cf | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 5-Methyl-1,3,4-thiadiazol-2-ylthio | Good antiproliferative activity |

Data sourced from a study on novel 2,4,5-trisubstituted oxazole derivatives. nih.gov

Fusing the oxazole-pyridine core with other heterocyclic systems or connecting them via different linkers can profoundly impact the molecule's shape, rigidity, and electronic properties. canterbury.ac.nz The fusion of a benzo ring to a heterocycle, for example, is known to lower the energy of the π* orbitals, which can alter the molecule's spectroscopic and electrochemical characteristics. canterbury.ac.nz

In the context of oxazolo[4,5-c]pyridin-2(3H)-one, the fused ring system contributes to its diverse biological activities. Modifications can be made through substitution reactions on the pyridine ring, at positions activated by the fused oxazole ring.

Bioisosteric Replacement Strategies Involving the Oxazole Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. rsc.org

The oxazole ring is a versatile bioisostere and has been successfully used to replace other heterocyclic systems in drug design. rsc.orgdrughunter.com It is considered a bioisostere for heterocycles such as thiazoles, imidazoles, benzimidazoles, triazoles, and tetrazoles. rsc.org The rationale for this interchangeability lies in the oxazole's ability to mimic the size, shape, and electronic properties of these other rings, while potentially offering advantages in terms of metabolic stability, pharmacokinetic profiles, or patentability. drughunter.com

For example, oxadiazoles, which are structurally related to oxazoles, have been employed as bioisosteres for amides, enhancing metabolic stability and modulating pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com The choice between different azole heterocycles can have a significant impact on activity. In one study, an oxazole-containing compound was a potent inhibitor, while several other azole-containing analogues were relatively poor inhibitors, suggesting that the specific electronic and hydrogen-bonding properties of the oxazole were crucial for its activity. nih.gov The oxazole ring's properties are considered intermediate between those of furan (B31954) and pyridine, allowing it to act as a weak base and participate in various non-covalent interactions like hydrogen bonding and π-π stacking. rsc.org

Rational Design Principles for Modulating Molecular Interactions

The rational design of ligands based on the 4-(pyridin-3-yl)oxazole framework aims to optimize their interactions with specific biological targets. This involves considering the three-dimensional structure of the target and designing molecules that have complementary shapes and chemical features.

The design of ligands targeting specific biological structures, such as G-quadruplexes, illustrates the principles of rational design. Potent ligands have been shown to induce conformational changes in their target structures, highlighting the dynamic nature of ligand-target interactions. nih.gov For instance, certain ligands can induce a shift in the conformational equilibrium of human telomeric DNA G-quadruplexes towards an antiparallel structure. nih.gov

The development of chiral oxazole-pyridine ligands for asymmetric catalysis is another example of rational design. By creating ligands with a specific planar chirality, researchers were able to achieve high enantioselectivity in chemical reactions. dicp.ac.cn The design of these ligands took into account the electronic properties of the nitrogen atoms in the aza-heterocycles to fine-tune the reactivity and stereoselectivity of the catalyst. dicp.ac.cn Similarly, modifying the ligand sphere of an iridium catalyst with a chelating ligand containing an oxazole moiety can increase the space available for substrate coordination, thereby expanding the catalyst's applicability to more sterically demanding substrates. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oxazolo[5,4-d]pyrimidine |

| 2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole |

| 2-(Pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine |

| 2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole |

| Oxazolo[4,5-c]pyridin-2(3H)-one |

| Thiazole |

| Imidazole |

| Benzimidazole |

| Triazole |

| Tetrazole |

| Oxadiazole |

| Furan |

| Pyridine |

| 360A |

| Phen-DC3 |

| Pyridostatin |

| TrisQ |

2 Optimization of Scaffold for Synthetic Accessibility and Versatility in Research and Development

The this compound framework represents a "privileged scaffold" in medicinal chemistry and research, a core structure that can bind to a variety of biological targets through diverse interactions. tandfonline.comgoogle.com The value of such a scaffold is intrinsically linked to its synthetic accessibility and the ease with which its structure can be modified. Optimization strategies, therefore, focus on developing efficient, robust, and versatile synthetic routes that allow for the rapid generation of diverse chemical libraries. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying compounds with desired properties in a non-clinical research context.

The synthetic versatility of the oxazole-pyridine scaffold stems from the numerous established methods for constructing the oxazole ring and for coupling it with the pyridine moiety. Modern synthetic chemistry offers a wide array of reactions that enable chemists to introduce a variety of substituents at multiple positions on both heterocyclic rings. This adaptability is paramount for fine-tuning the steric and electronic properties of the molecule. dicp.ac.cn

Key approaches to the synthesis of this compound and its derivatives include classical methods like the Robinson-Gabriel and Bredereck syntheses, as well as more modern, efficient techniques. ijpsonline.com The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde (such as pyridine-3-carbaldehyde), is a prominent method for forming the 5-substituted oxazole ring system. semanticscholar.orgmdpi.com This reaction is known for its reliability and tolerance of various functional groups on the aldehyde starting material.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for linking pre-functionalized oxazole and pyridine rings. tandfonline.comijpsonline.com For instance, a bromo-oxazole can be coupled with a pyridine-boronic acid, or vice-versa, to construct the core scaffold. This approach allows for late-stage diversification, where complex, functionalized building blocks can be joined efficiently. One-pot procedures, which combine multiple reaction steps without isolating intermediates, significantly enhance synthetic efficiency, reduce waste, and are well-suited for library production. acs.orgresearchmap.jprsc.org Recent advancements have even demonstrated the direct synthesis of highly functionalized oxazoles from readily available carboxylic acids. acs.org

To accelerate the discovery process, synthetic protocols are often optimized for high-throughput and parallel synthesis formats. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve product yields for oxazole synthesis. ijpsonline.comsemanticscholar.org These optimized conditions are essential for the rapid generation of compound libraries needed for screening and SAR studies.

The table below summarizes several key synthetic methodologies that highlight the accessibility and versatility of the oxazole-pyridine scaffold.

| Synthetic Method | Key Reactants | Typical Catalysts/Reagents | Key Features & Versatility | Reference(s) |

| Van Leusen Reaction | Pyridine-3-carbaldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Forms the oxazole ring directly. Tolerates a wide range of substituents on the pyridine aldehyde, allowing for diversification at the pyridine ring. | ijpsonline.comsemanticscholar.orgmdpi.com |

| Suzuki-Miyaura Coupling | Bromo-oxazole derivative, Pyridine-3-boronic acid (or vice versa) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Highly versatile for C-C bond formation between the two rings. Allows for late-stage functionalization and joining of complex fragments. | tandfonline.comijpsonline.com |

| One-Pot Synthesis from Carboxylic Acids | Pyridine-3-carboxylic acid, Alkyl isocyanoacetate | Triflylpyridinium reagent, DMAP | Efficient, single-step transformation directly from stable and common carboxylic acids, avoiding pre-functionalization steps. | acs.org |

| Iodine-Catalyzed One-Pot Synthesis | Pyridyl amine, 1,2-diketone | Iodine (I₂), K₂CO₃ in water | A green chemistry approach using water as a solvent. Allows for the synthesis of polyarylated oxazoles from readily available amines. | researchmap.jp |

| Pd(TFA)₂-Catalyzed Cascade Reaction | Picolinamide, Aldehydes | Pd(TFA)₂, n-octane | A one-pot protocol that provides rapid access to triaryloxazoles from simple starting materials under mild conditions. | rsc.orgresearchgate.net |

The true power of the this compound scaffold in research lies in the ability to systematically modify its structure. By varying the starting materials, chemists can install a wide range of functional groups at different positions of the scaffold. This diversification is fundamental to designing compound libraries for exploring chemical space. For example, by starting with different substituted pyridine-3-carbaldehydes in a Van Leusen synthesis, a library of analogs with diverse substituents on the pyridine ring can be generated. Similarly, using different α-haloketones in a Bredereck-type synthesis allows for variation at position 5 of the oxazole ring.

The following table illustrates how the choice of building blocks can be used to generate a diverse library of compounds based on the this compound scaffold.

| Scaffold Position for Diversification | Synthetic Strategy | Example Building Block A | Example Building Block B | Resulting Structural Diversity | Reference(s) |

| Pyridine Ring (Positions 2, 4, 5, 6) | Van Leusen Reaction | 2-Chloro-pyridine-3-carbaldehyde | TosMIC | Introduces substituents (e.g., chloro, fluoro, methoxy) on the pyridine ring, modulating electronic properties. | semanticscholar.orgmdpi.com |

| Oxazole Ring (Position 2) | One-Pot from Amine/Diketone | 3-Aminopyridine | Benzil (1,2-diphenylethane-1,2-dione) | Allows for aryl or alkyl groups at C2 of the oxazole, influencing steric bulk and potential interactions. | researchmap.jp |

| Oxazole Ring (Position 5) | Reaction of α-haloketone | 3-Pyridinecarboxamide | 2-Bromoacetophenone | Enables introduction of various aryl or alkyl groups at C5, providing another key point for SAR exploration. | ijpsonline.com |

| Oxazole Ring (Positions 4 & 5) | Pd-Catalyzed Cascade | Picolinamide | Substituted Benzaldehydes | Generates 4,5-disubstituted oxazoles, allowing for extensive exploration of the chemical space around the oxazole core. | rsc.orgresearchgate.net |

Q & A

What are the common synthetic routes for 4-(Pyridin-3-yl)oxazole derivatives?

Basic Question | Synthesis Methodology

this compound derivatives are typically synthesized via multi-step protocols involving cyclization and functionalization. A representative method involves:

Cyclization : Acetyl glycine reacts with 4-acetylbenzaldehyde in acetic anhydride and sodium acetate to form 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one (ABO) .

Chalcone Formation : ABO undergoes Claisen-Schmidt condensation with aromatic aldehydes (e.g., nitrobenzaldehyde) in NaOH to yield chalcone intermediates (CBO1-CBO15) .

Pyrazole Integration : Chalcones react with hydrazine hydrate to cyclize into pyrazole-substituted oxazoles (PBO1-PBO15) .

Key Data : Yields range from 63% to 75% for intermediates, with TLC used to monitor reaction progress .

How is TLC utilized in the synthesis and purification of this compound compounds?

Basic Question | Analytical Technique

Thin-layer chromatography (TLC) is critical for:

- Reaction Monitoring : Tracking intermediate formation (e.g., ABO to CBO derivatives) using solvent systems like ethyl acetate/hexane (3:7) .

- Purity Assessment : Confirming absence of unreacted starting materials. For example, chalcone intermediates (CBO1-CBO15) show distinct Rf values compared to ABO .

Methodological Tip : Optimize mobile phase polarity to resolve oxazole derivatives with electron-withdrawing substituents (e.g., nitro groups), which exhibit lower Rf values .

How can photochemical intramolecular cycloaddition modify this compound structures?

Advanced Question | Reaction Mechanism

Photochemical methods enable the synthesis of fused polycyclic structures. For example:

- Cycloaddition : Irradiation of 4-(2-vinylstyryl)oxazole induces intramolecular [2+2] or [4+2] cycloadditions, forming benzobicyclo[3.2.1]octadienes .

- Product Instability : Photoproducts may undergo oxazoline ring opening, yielding formamido-benzobicyclo[3.2.1]octenones. Electrocyclization side products (e.g., 4-(1,2-dihydronaphthalen-2-yl)oxazole) are also observed .

Key Insight : UV-Vis spectroscopy and NMR are used to confirm photoproduct regiochemistry and monitor degradation pathways .

How are contradictions in spectral data resolved during structural elucidation?

Advanced Question | Data Analysis

Discrepancies in NMR/IR data are addressed via:

- Cross-Validation : Compare experimental IR peaks (e.g., 1770 cm⁻¹ for oxazole C=O in ) with computational predictions (DFT/B3LYP) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals (e.g., distinguishing pyridin-3-yl protons from aromatic chalcone protons) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (not explicitly cited but recommended for advanced studies).

What spectroscopic techniques confirm the structure of this compound derivatives?

Basic Question | Characterization

Essential techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1770 cm⁻¹, C=N at 1650 cm⁻¹) .

- 1H NMR : Assigns substituent patterns (e.g., singlet at δ 8.82 ppm for benzylidene protons in ).

- LCMS : Confirms molecular ion peaks (e.g., m/z 757 [M+H]+ for a related oxazole-pyrrolo[1,2-b]pyridazine derivative in ).

How are biological activities of this compound derivatives evaluated?

Advanced Question | Biological Assay Design

Researchers employ:

- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays to assess antidiabetic potential (e.g., IC50 values via spectrophotometric methods) .

- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding modes to targets like bacterial DNA gyrase .

What strategies optimize yields in multi-step syntheses of this compound derivatives?

Advanced Question | Reaction Optimization

Critical factors include:

- Catalyst Selection : NaOH vs. KOH for chalcone formation (higher yields with NaOH due to milder basicity) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in pyrazole integration steps .

- Temperature Control : Maintain 60–70°C during hydrazine hydrate reactions to minimize side-product formation .

Data-Driven Example : ABO synthesis achieves 68% yield at 60°C, compared to 45% at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.